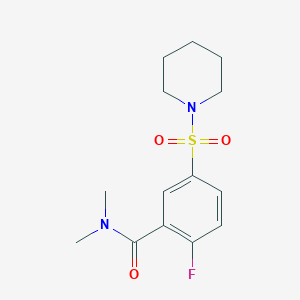![molecular formula C16H20F3NO2 B5095426 Ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate](/img/structure/B5095426.png)
Ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzyl chloride with piperidine-3-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or copper, can also be employed to improve reaction rates and selectivity. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperidine ring, using reagents such as sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives of the original compound.
Substitution: Azide derivatives, alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of materials with unique properties, such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism by which Ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate can be compared with other similar compounds, such as:
1-[[3-(trifluoromethyl)phenyl]methyl]piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
3-(trifluoromethyl)benzyl chloride: A precursor in the synthesis of the target compound, featuring the trifluoromethyl group attached to a benzyl chloride.
Trifluoromethylphenyl derivatives: A broad class of compounds with various functional groups attached to the trifluoromethylphenyl moiety, used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c1-2-22-15(21)13-6-4-8-20(11-13)10-12-5-3-7-14(9-12)16(17,18)19/h3,5,7,9,13H,2,4,6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNPMJLUURMESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methyl-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5095348.png)
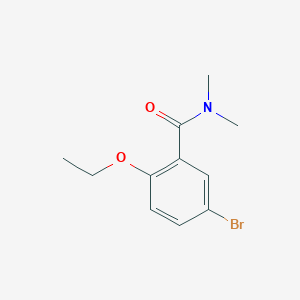
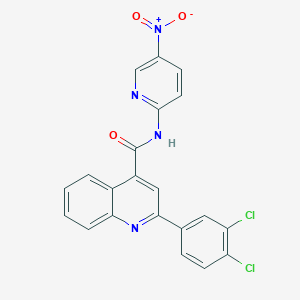
![2-(4-chloro-3-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B5095367.png)
![{(2R)-1-[5-(4-methoxyphenyl)-2-furoyl]-2-pyrrolidinyl}methanol](/img/structure/B5095378.png)
![2-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]phenol](/img/structure/B5095381.png)
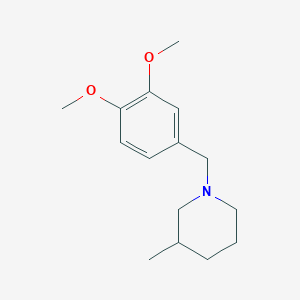
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5095385.png)
![4-chloro-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5095391.png)

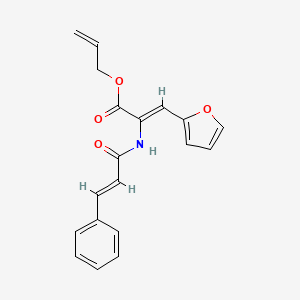
![1-(2-methoxybenzyl)-N-[(5-methyl-3-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5095424.png)
![N-[(2-methoxyphenyl)methyl]-1H-indazol-5-amine](/img/structure/B5095425.png)
